(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.
Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholino moiety.
Sulfonylation: The sulfonyl group can be added through sulfonyl chloride reagents under basic conditions.
Final Coupling: The final step involves coupling the benzothiazole derivative with the sulfonylated morpholino compound under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or other reducible moieties within the molecule.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, this compound might be explored for its therapeutic potential. It could serve as a candidate for the development of new pharmaceuticals, particularly if it exhibits activity against specific diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide: can be compared to other benzothiazole derivatives, morpholino compounds, and sulfonyl-containing molecules.
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their functional groups.
Morpholino Compounds: Morpholine and its derivatives, such as morpholinoethanol, exhibit similar structural features but lack the sulfonyl and benzothiazole moieties.
Sulfonyl-Containing Molecules: Sulfonamides and sulfonylureas are examples of compounds with sulfonyl groups, but they have different overall structures and properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-5-30-19-7-6-8-20-21(19)25(4)23(32-20)24-22(27)17-9-11-18(12-10-17)33(28,29)26-13-15(2)31-16(3)14-26/h6-12,15-16H,5,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASSMNAWVUFIRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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